Cas no 1932161-53-9 (tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate)

tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-24518229
- tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate
- 1932161-53-9
- tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate
-
- インチ: 1S/C9H19NO2S2/c1-9(2,3)12-8(11)10-7(6-14)4-5-13/h7,13-14H,4-6H2,1-3H3,(H,10,11)/t7-/m0/s1
- InChIKey: GQDZOXLBOVAUAK-ZETCQYMHSA-N
- ほほえんだ: SC[C@H](CCS)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 237.08572120g/mol
- どういたいしつりょう: 237.08572120g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24518229-1.0g |
tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate |
1932161-53-9 | 95% | 1.0g |
$2433.0 | 2024-06-19 | |
Enamine | EN300-24518229-0.1g |
tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate |
1932161-53-9 | 95% | 0.1g |
$2142.0 | 2024-06-19 | |
Enamine | EN300-24518229-0.25g |
tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate |
1932161-53-9 | 95% | 0.25g |
$2239.0 | 2024-06-19 | |
Enamine | EN300-24518229-10.0g |
tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate |
1932161-53-9 | 95% | 10.0g |
$10464.0 | 2024-06-19 | |
Enamine | EN300-24518229-2.5g |
tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate |
1932161-53-9 | 95% | 2.5g |
$4771.0 | 2024-06-19 | |
Enamine | EN300-24518229-5.0g |
tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate |
1932161-53-9 | 95% | 5.0g |
$7058.0 | 2024-06-19 | |
Enamine | EN300-24518229-0.05g |
tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate |
1932161-53-9 | 95% | 0.05g |
$2044.0 | 2024-06-19 | |
Enamine | EN300-24518229-10g |
tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate |
1932161-53-9 | 10g |
$10464.0 | 2023-09-15 | ||
Enamine | EN300-24518229-5g |
tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate |
1932161-53-9 | 5g |
$7058.0 | 2023-09-15 | ||
Enamine | EN300-24518229-0.5g |
tert-butyl N-[(2S)-1,4-disulfanylbutan-2-yl]carbamate |
1932161-53-9 | 95% | 0.5g |
$2336.0 | 2024-06-19 |
tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate 関連文献
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
3. Back matter
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamateに関する追加情報
Research Update on tert-Butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate (CAS: 1932161-53-9) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate (CAS: 1932161-53-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral thiol-containing carbamate derivative is increasingly recognized for its potential in drug discovery, particularly in the development of protease inhibitors and as a versatile building block for peptide-based therapeutics. Recent studies highlight its unique structural features, including the tert-butyloxycarbonyl (Boc) protecting group and the dual thiol functionality, which enable selective reactivity in complex biological systems.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a key intermediate in the synthesis of novel cysteine protease inhibitors. Researchers utilized 1932161-53-9 to develop a series of irreversible inhibitors targeting cathepsin B, showing remarkable selectivity profiles in in vitro assays. The disulfanyl moiety was found to undergo Michael addition with the active site cysteine residue, while the Boc group provided optimal pharmacokinetic properties. This work suggests promising applications in oncology, where cathepsin B overexpression is implicated in tumor progression.
Further investigations in Bioorganic & Medicinal Chemistry Letters (2024) have explored the compound's role in PROTAC (proteolysis targeting chimera) development. The dual thiol functionality of 1932161-53-9 was strategically employed to create bifunctional linkers, enabling the simultaneous binding of E3 ubiquitin ligase and target proteins. This approach demonstrated improved cellular permeability compared to traditional PEG-based linkers, with particular success in degrading challenging targets like KRAS mutants.
From a synthetic chemistry perspective, recent advances in asymmetric synthesis have improved access to enantiomerically pure 1932161-53-9. A Nature Protocols publication detailed an enzymatic resolution method using lipase B from Candida antarctica, achieving >99% ee with 85% yield. This methodological breakthrough addresses previous challenges in obtaining the (2S)-configured compound at scale, facilitating its broader application in pharmaceutical development.
The compound's safety profile has also been systematically evaluated. Toxicology studies in Chemical Research in Toxicology (2023) reported favorable in vitro and in vivo safety data, with no significant off-target reactivity observed at therapeutic concentrations. However, researchers noted the importance of proper handling due to potential thiol oxidation under ambient conditions, recommending inert atmosphere storage for long-term stability.
Looking forward, several clinical-stage biotech companies have included derivatives of 1932161-53-9 in their pipelines, particularly for infectious diseases and neurodegenerative disorders. The compound's unique combination of stability and reactivity positions it as a valuable scaffold for next-generation therapeutics. Ongoing research is exploring its application in targeted drug delivery systems, where the thiol groups can be conjugated to nanoparticles or antibody-drug conjugates (ADCs) for site-specific release.
1932161-53-9 (tert-butyl N-(2S)-1,4-disulfanylbutan-2-ylcarbamate) 関連製品
- 461673-90-5((2Z,5Z)-5-(2-chlorophenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 2228200-75-5(2,2-difluoro-2-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-ol)
- 125105-17-1(SALOR-INT L478873-1EA)
- 2229517-97-7(ethyl 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole-3-carboxylate)
- 1883545-47-8(I-BET 151 Dihydrochloride)
- 1203301-22-7(3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3,4-dimethoxyphenyl)methylurea)
- 2193058-61-4(1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol)
- 2228205-14-7(methyl 4-2-(aminooxy)propan-2-ylbenzoate)
- 35212-36-3(ethyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate)
- 1804838-51-4(Ethyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate)




